molecular formula C18H11ClN2O3S B11400982 N-(6-chloro-1,3-benzothiazol-2-yl)-6-methyl-4-oxo-4H-chromene-2-carboxamide

N-(6-chloro-1,3-benzothiazol-2-yl)-6-methyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11400982
M. Wt: 370.8 g/mol
InChI Key: ZGGBAIKVDTVUKS-UHFFFAOYSA-N
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Description

N-(6-chloro-1,3-benzothiazol-2-yl)-6-methyl-4-oxo-4H-chromene-2-carboxamide is a recognized and potent ATP-competitive inhibitor of Glycogen Synthase Kinase-3β (GSK-3β), exhibiting high selectivity over the closely related kinase CDK2. This compound has emerged as a critical pharmacological tool in neuroscience research, where it is used to investigate the pathogenesis and potential treatment strategies for neurodegenerative disorders such as Alzheimer's disease and other tauopathies. By inhibiting GSK-3β, this molecule modulates the hyperphosphorylation of tau protein, a key event in the formation of neurofibrillary tangles, and influences the Wnt/β-catenin signaling pathway, which is crucial for cell survival and neurogenesis. Its application extends to the study of type 2 diabetes and cancer biology , given the role of GSK-3β in insulin signaling and cellular proliferation. The research value of this inhibitor lies in its ability to precisely probe the complex physiological and pathological functions of GSK-3β, facilitating the elucidation of novel therapeutic targets.

Properties

Molecular Formula

C18H11ClN2O3S

Molecular Weight

370.8 g/mol

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-6-methyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C18H11ClN2O3S/c1-9-2-5-14-11(6-9)13(22)8-15(24-14)17(23)21-18-20-12-4-3-10(19)7-16(12)25-18/h2-8H,1H3,(H,20,21,23)

InChI Key

ZGGBAIKVDTVUKS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NC3=NC4=C(S3)C=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Cyclocondensation of Ketones

The chromene core is synthesized via cyclization of 2-hydroxyacetophenone derivatives. For example:

  • Reactants : 6-Methyl-2-hydroxyacetophenone reacts with ethyl orthoformate in dry pyridine at 80–100°C.

  • Mechanism : Cyclization forms the 4-oxo-4H-chromene structure, with subsequent oxidation of the aldehyde group to carboxylic acid using NaClO₂ and sulfamic acid.

  • Yield : 70–75% after purification by recrystallization.

Representative reaction :

2-Hydroxy-6-methylacetophenone+HC(OEt)3pyridine6-Methyl-4-oxo-4H-chromene-2-carbaldehydeNaClO26-Methyl-4-oxo-4H-chromene-2-carboxylic acid\text{2-Hydroxy-6-methylacetophenone} + \text{HC(OEt)}3 \xrightarrow{\text{pyridine}} \text{6-Methyl-4-oxo-4H-chromene-2-carbaldehyde} \xrightarrow{\text{NaClO}2} \text{6-Methyl-4-oxo-4H-chromene-2-carboxylic acid}

Alternative Oxidation Routes

Chromene-2-carbaldehydes are oxidized to carboxylic acids using KMnO₄ or CrO₃ in acidic media, though NaClO₂ is preferred for higher selectivity.

Preparation of 6-Chloro-1,3-benzothiazol-2-amine

Chlorination of Benzothiazole

  • Reactants : 2-Aminobenzothiazole treated with POCl₃ or SOCl₂ at 60–80°C.

  • Conditions : Excess chlorinating agent ensures complete substitution at the 6-position.

  • Yield : 80–85% after neutralization and filtration.

Key reaction :

2-Aminobenzothiazole+POCl3Δ6-Chloro-1,3-benzothiazol-2-amine+H3PO4\text{2-Aminobenzothiazole} + \text{POCl}3 \xrightarrow{\Delta} \text{6-Chloro-1,3-benzothiazol-2-amine} + \text{H}3\text{PO}_4

Purification

Crude product is washed with NaHCO₃ solution and recrystallized from ethanol.

Amide Coupling Strategies

Carbodiimide-Mediated Coupling

  • Reactants : Chromene-2-carboxylic acid (1.2 equiv), 6-chloro-1,3-benzothiazol-2-amine (1.0 equiv), EDCl (1.5 equiv), DMAP (0.1 equiv).

  • Conditions : Anhydrous DCM or THF, 0°C to room temperature, 12–24 h.

  • Yield : 65–72% after column chromatography (hexane/EtOAc).

Reaction :

Chromene acid+Benzothiazole amineEDCl/DMAPTarget compound\text{Chromene acid} + \text{Benzothiazole amine} \xrightarrow{\text{EDCl/DMAP}} \text{Target compound}

Mixed Anhydride Method

  • Reactants : Isobutyl chloroformate and N-methylmorpholine form a reactive intermediate with the chromene acid, followed by amine addition.

  • Yield : 60–68%.

Optimization and Scalability

Solvent and Temperature Effects

ParameterOptimal ConditionYield Impact
Solvent Anhydrous DCM+15% vs. THF
Temperature 0°C → RTPrevents decomposition
Catalyst DMAP (0.1 equiv)Accelerates coupling
Data derived from.

Industrial-Scale Considerations

  • Cost-Effective Reagents : EDCl is replaced by cheaper alternatives like DCC in large batches.

  • Continuous Flow Systems : Reduce reaction time by 50% compared to batch processes.

Characterization and Validation

Spectroscopic Data

TechniqueKey Signals
¹H NMR (400 MHz, DMSO-d₆)δ 2.41 (s, 3H, CH₃), 6.55–8.37 (m, aromatic H), 10.21 (s, 1H, NH)
IR (KBr)1680 cm⁻¹ (C=O), 1540 cm⁻¹ (C=N)
HRMS m/z 370.8 [M+H]⁺ (calc. 370.04)

Purity Assessment

  • HPLC : >98% purity using C18 column (MeOH/H₂O = 70:30).

  • Elemental Analysis : C 58.1%, H 3.0%, N 7.5% (theoretical: C 58.3%, H 3.0%, N 7.6%).

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield
EDCl/DMAP High selectivity, mild conditionsCost of catalysts65–72%
Mixed Anhydride ScalableLower yields60–68%
Direct Chlorination High purityRequires hazardous reagents80–85%

Challenges and Solutions

  • Impurity Formation : Byproducts from over-chlorination are minimized using controlled stoichiometry of POCl₃.

  • Low Solubility : DMF/THF mixtures (1:1) enhance solubility during coupling .

Chemical Reactions Analysis

N-(6-chloro-1,3-benzothiazol-2-yl)-6-methyl-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(6-chloro-1,3-benzothiazol-2-yl)-6-methyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins involved in cellular processes. For example, it can inhibit the activity of cyclooxygenase (COX) enzymes, leading to reduced production of prostaglandins, which are mediators of inflammation and pain .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of benzothiazole-chromene hybrids. Key structural analogs and their differentiating features are summarized below:

Table 1: Structural and Physical Comparison

Compound Name Substituents (Benzothiazole) Substituents (Chromene) Molecular Formula Molecular Weight (g/mol)
N-(6-chloro-1,3-benzothiazol-2-yl)-6-methyl-4-oxo-4H-chromene-2-carboxamide 6-Cl 6-CH₃ C₁₉H₁₃ClN₂O₃S 384.836
N-(6-ethoxy-1,3-benzothiazol-2-yl)-6-methyl-4-oxo-4H-chromene-2-carboxamide 6-OCH₂CH₃ 6-CH₃ C₂₀H₁₆N₂O₄S 380.417
N-(6-chloro-1,3-benzothiazol-2-yl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide 6-Cl 6,7-(CH₃)₂ C₁₉H₁₃ClN₂O₃S 384.836
N-(6-chloro-1,3-benzothiazol-2-yl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide 6-Cl 6,8-(CH₃)₂ C₁₉H₁₃ClN₂O₃S 384.836

Key Observations :

Substituent Effects on Benzothiazole: Replacing the 6-Cl group with 6-OCH₂CH₃ (ethoxy) reduces molecular weight (380.417 vs. The 6-Cl group enhances electron-withdrawing effects, which may influence reactivity and intermolecular interactions compared to ethoxy or alkyl substituents.

For instance, 6,8-dimethyl substitution may disrupt coplanarity of the chromene ring, affecting π-π stacking in crystal structures or receptor binding .

For example, para-substituted benzothiazoles exhibit enhanced antifungal activity compared to meta-substituted isomers . This suggests that the 6-Cl and 6-CH₃ positions in the target compound may optimize interactions with biological targets.

Research Findings and Trends

  • Synthetic Accessibility : The target compound and its analogs are synthesized via condensation reactions between benzothiazole amines and chromene-carboxylic acid derivatives. Crystallographic tools like SHELX and ORTEP-3 are critical for resolving their structures .
  • Structure-Activity Relationships (SAR): Electron-withdrawing groups (e.g., Cl) on benzothiazole improve stability and binding affinity in hydrophobic pockets.

Biological Activity

N-(6-chloro-1,3-benzothiazol-2-yl)-6-methyl-4-oxo-4H-chromene-2-carboxamide, also known as D103-1116, is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its synthesis, biological activity, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H11ClN2O3S. Its structure features a benzothiazole moiety linked to a chromene derivative, which is significant for its biological properties.

PropertyValue
Molecular FormulaC18H11ClN2O3S
Molecular Weight385.84 g/mol
IUPAC NameThis compound
CAS NumberNot specified

Anticancer Activity

Recent studies have demonstrated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of coumarin and benzothiazole have shown promising results against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest in cancer cells.

In a study evaluating the cytotoxic effects of coumarin derivatives, it was reported that compounds with substitutions at the C6 position displayed enhanced anticancer activity. The compound D103-1116 was tested against prostate cancer cell lines (PC3 and DU145) using MTT assays, revealing dose-dependent inhibition of cell viability. Specific IC50 values were noted:

CompoundCell LineIC50 (μM) at 24hIC50 (μM) at 48hIC50 (μM) at 72h
D103-1116PC340.1 ± 7.927.05 ± 3.926.43 ± 2.1
D103-1116DU14598.14 ± 48.362.5 ± 17.341.85 ± 7.8

These results indicate that D103-1116 may selectively target cancer cells while sparing normal cells, thus reducing potential side effects.

Antimicrobial Activity

The compound's benzothiazole component suggests potential antimicrobial properties as well. Benzothiazole derivatives have been studied for their ability to inhibit bacterial growth and show activity against various pathogens. While specific data on D103-1116's antimicrobial efficacy is limited, structural similarities with known active compounds support further investigation in this area.

Case Studies and Research Findings

  • Cytotoxicity Studies : In vitro studies have indicated that D103-1116 exhibits significant cytotoxicity against prostate cancer cells without affecting normal fibroblast cells (HFF3). This selectivity is crucial for developing safer cancer therapies.
  • Mechanistic Insights : Research has shown that similar compounds induce apoptosis through pathways involving caspase activation and mitochondrial dysfunction, suggesting that D103-1116 may operate through analogous mechanisms.
  • Structure–Activity Relationship (SAR) : The SAR studies indicate that modifications on the chromene or benzothiazole moieties can significantly influence biological activity, guiding future synthetic efforts to enhance efficacy.

Q & A

Basic Research Questions

Q. What are the recommended synthetic protocols for preparing N-(6-chloro-1,3-benzothiazol-2-yl)-6-methyl-4-oxo-4H-chromene-2-carboxamide, and how do reaction conditions influence yield?

  • Methodology : Synthesis of benzothiazole-chromene hybrids typically involves coupling reactions under controlled conditions. For example:

  • Step 1 : Prepare the benzothiazole core via cyclization of 2-aminothiophenol derivatives with chloroacetamide intermediates under reflux in ethanol or DMF .
  • Step 2 : Couple the chromene-2-carboxamide moiety using carbodiimide-mediated amidation (e.g., EDC/HOBt) in anhydrous dichloromethane .
  • Key variables : Solvent polarity (e.g., ethanol vs. DMF) and temperature (60–80°C) critically affect cyclization efficiency. Yields for analogous compounds range from 37% to 70% depending on substituents .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Analytical workflow :

  • Nuclear Magnetic Resonance (NMR) : Confirm proton environments (e.g., chromene C-3 proton at δ 6.4–6.8 ppm; benzothiazole NH at δ 10.2–10.5 ppm) .
  • Mass Spectrometry (MS) : Use high-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+ expected at m/z 413.04 for C19H12ClN2O3S) .
  • X-ray crystallography : For unambiguous structural confirmation, employ SHELXL for refinement, ensuring data-to-parameter ratios >15:1 and R-factors <0.08 .

Q. What preliminary biological screening assays are suitable for this compound?

  • Approach : Prioritize target-agnostic assays to identify broad activity:

  • Antimicrobial : MIC determination against S. aureus and E. coli using broth microdilution (IC50 thresholds: <20 µM for significance) .
  • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7), noting that chromone derivatives often show activity in the 10–50 µM range .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across structurally similar analogs?

  • Case study : Compare IC50 values of quinazolinone derivatives (e.g., 10.5 µM for antitumor vs. 15.0 µM for kinase inhibition) .

  • Factor 1 : Substituent electronegativity (e.g., Cl vs. CF3) alters binding pocket interactions.
  • Factor 2 : Chromone vs. quinazolinone core rigidity impacts conformational flexibility .
    • Validation : Use molecular docking (AutoDock Vina) to model interactions with EGFR or Topoisomerase II, correlating ΔG values with experimental IC50 .

Q. What strategies optimize crystallographic data quality for this compound?

  • Crystallization : Use slow evaporation from DMF/water (7:3 v/v) at 4°C to grow single crystals .
  • Refinement : In SHELXL, apply TWIN and BASF commands for handling twinning, and use the Hirshfeld surface analysis to validate hydrogen-bonding networks (e.g., N–H···O=C interactions) .

Q. How do reaction solvent and catalyst choices impact scalability in multi-step synthesis?

  • Data-driven comparison :

SolventCatalystYield (%)Purity (HPLC)
EthanolNone4592
DMFCuI (10 mol%)6898
  • Recommendation : DMF with CuI enhances aryl coupling efficiency but requires rigorous post-reaction purification to remove metal residues .

Data Contradiction Analysis

Q. Why do computational docking predictions sometimes conflict with experimental binding assays?

  • Root cause :

  • Issue 1 : Static docking models neglect protein flexibility (e.g., induced-fit changes in kinase ATP pockets) .
  • Issue 2 : Solvation effects (implicit vs. explicit water models) alter ligand pose rankings.
    • Mitigation : Perform molecular dynamics simulations (50 ns) in GROMACS to account for conformational sampling .

Methodological Best Practices

Q. What quality control metrics are essential for batch-to-batch reproducibility?

  • Critical parameters :

  • HPLC purity : ≥95% (λ = 254 nm, C18 column, acetonitrile/water gradient) .
  • Elemental analysis : C, H, N deviations ≤0.4% from theoretical values .
    • Documentation : Maintain detailed logs of reaction stoichiometry, solvent lot numbers, and ambient humidity .

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